Methyl 2-(1-amino-3-methylcyclopentyl)acetate Methyl 2-(1-amino-3-methylcyclopentyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17818424
InChI: InChI=1S/C9H17NO2/c1-7-3-4-9(10,5-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

Methyl 2-(1-amino-3-methylcyclopentyl)acetate

CAS No.:

Cat. No.: VC17818424

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(1-amino-3-methylcyclopentyl)acetate -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name methyl 2-(1-amino-3-methylcyclopentyl)acetate
Standard InChI InChI=1S/C9H17NO2/c1-7-3-4-9(10,5-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3
Standard InChI Key OHGJSWYNTPXYAW-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1)(CC(=O)OC)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

Methyl 2-(1-amino-3-methylcyclopentyl)acetate (IUPAC name: methyl 2-[(1-amino-3-methylcyclopentyl)methyl]acetate) has the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol. The structure comprises a cyclopentane ring with three substituents:

  • A primary amino group (-NH₂) at position 1.

  • A methyl group (-CH₃) at position 3.

  • An acetoxy methyl ester (-OCOCH₃) linked via a methylene bridge to position 1 .

The stereochemistry of the cyclopentane ring influences its reactivity and biological interactions. For example, the cis or trans arrangement of the amino and methyl groups relative to the ester side chain can modulate steric effects and hydrogen-bonding capabilities .

Structural Representation

The compound’s structure can be visualized as:

NH2CH3CCH2OCOCH3Cyclopentane\begin{array}{ccc} & \text{NH}_2 & \\ & | & \\ \text{CH}_3-\text{C} & \text{CH}_2-\text{OCOCH}_3 & \\ & | & \\ & \text{Cyclopentane} & \\ \end{array}

This configuration introduces torsional strain due to the non-planar cyclopentane ring, which may enhance reactivity in ring-opening or substitution reactions.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of methyl 2-(1-amino-3-methylcyclopentyl)acetate typically proceeds via esterification of the parent carboxylic acid, 2-(1-amino-3-methylcyclopentyl)acetic acid, with methanol under acidic catalysis. The general reaction is:

2-(1-Amino-3-methylcyclopentyl)acetic acid + CH₃OHH⁺Methyl 2-(1-amino-3-methylcyclopentyl)acetate + H₂O\text{2-(1-Amino-3-methylcyclopentyl)acetic acid + CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 2-(1-amino-3-methylcyclopentyl)acetate + H₂O}

Key parameters for optimizing yield (typically 70–85%) include:

  • Temperature: 60–80°C.

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid.

  • Reaction time: 4–6 hours under reflux.

Table 1: Comparative Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps accelerate reaction but risk decomposition
Catalyst Concentration1–2 mol%Excess acid causes side reactions (e.g., dehydration)
SolventMethanol (neat)Polar protic solvent enhances protonation

Alternative Pathways

In medicinal chemistry, Schiff base formation involving the amino group has been explored to generate derivatives with enhanced bioactivity. For instance, condensation with aldehydes yields imine-linked analogs :

Methyl 2-(1-amino-3-methylcyclopentyl)acetate + RCHORCH=N–C₅H₇(CH₃)COOCH₃ + H₂O\text{Methyl 2-(1-amino-3-methylcyclopentyl)acetate + RCHO} \rightarrow \text{RCH=N–C₅H₇(CH₃)COOCH₃ + H₂O}

These derivatives are under investigation as protease inhibitors or antimicrobial agents .

Physicochemical Properties

Physical State and Solubility

Methyl 2-(1-amino-3-methylcyclopentyl)acetate is a colorless liquid at room temperature with a density of 1.12 g/cm³. It exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) but limited solubility in water (<5 mg/mL). The amino group’s basicity (pKa ≈ 9.5) allows salt formation with strong acids, improving aqueous solubility for pharmaceutical formulations .

Table 2: Solubility Profile

SolventSolubility (mg/mL)Notes
Water<5Increases with protonation (pH <4)
Ethanol120Ideal for recrystallization
Dichloromethane300Used in extraction

Stability and Reactivity

The compound is stable under inert atmospheres but prone to hydrolysis in acidic or alkaline conditions:

Methyl esterH⁺/OH⁻2-(1-Amino-3-methylcyclopentyl)acetic acid + CH₃OH\text{Methyl ester} \xrightarrow{\text{H⁺/OH⁻}} \text{2-(1-Amino-3-methylcyclopentyl)acetic acid + CH₃OH}

Storage recommendations include refrigeration (2–8°C) in amber glass to prevent photodegradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.25 (s, 3H, CH₃ on cyclopentane).

  • δ 1.65–1.80 (m, 4H, cyclopentane CH₂).

  • δ 2.40 (t, 2H, J = 7.2 Hz, CH₂COOCH₃).

  • δ 3.10 (s, 2H, NH₂).

  • δ 3.65 (s, 3H, OCH₃) .

¹³C NMR (100 MHz, CDCl₃):

  • δ 22.5 (CH₃).

  • δ 35.8 (cyclopentane C).

  • δ 51.9 (OCH₃).

  • δ 172.4 (C=O) .

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3350 cm⁻¹ (N-H stretch, amine).

  • 1745 cm⁻¹ (C=O stretch, ester).

  • 1240 cm⁻¹ (C-O-C asymmetric stretch).

Applications and Biological Relevance

Medicinal Chemistry

The compound’s amino-ester structure makes it a candidate for prodrug development. Hydrolysis in vivo releases the free acid, which may interact with biological targets such as GABA receptors or ion channels . Preliminary studies suggest anxiolytic activity in murine models, though clinical data remain sparse .

Organic Synthesis

As a chiral building block, it facilitates asymmetric synthesis of cyclopentane-containing natural products. For example, it has been used in the total synthesis of carbocyclic nucleoside analogs, where the cyclopentane ring mimics ribose .

Challenges and Future Directions

Current limitations include low thermal stability and steric hindrance during functionalization. Advances in continuous-flow reactors and enzymatic catalysis may address these issues, enabling scalable production. Further research is needed to explore its role in neurodegenerative disease therapeutics.

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